molecular formula C8H6BrFN2O2 B2528208 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 1417599-57-5

6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B2528208
CAS No.: 1417599-57-5
M. Wt: 261.05
InChI Key: DJAOHLFAPSUBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structure and Functional Groups

The compound’s bicyclic system consists of a pyridine ring fused to an oxazinone ring. Key features include:

  • Pyrido[3,2-b]oxazinone core : A fused pyridine (positions 1–4) and oxazinone (positions 3–8) system, with the oxazinone containing a lactam moiety (C=O at position 3).
  • Substituents :
    • Bromo at position 6 (pyridine ring).
    • Fluoro at position 7 (pyrido-oxazinone junction).
    • Methyl at position 8 (oxazinone ring).

Crystallographic Data

Direct X-ray crystallography data for this compound are unavailable in the provided sources. However, structural analogs like 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (C₇H₆N₂O₂) reveal planar bicyclic systems with alternating single and double bonds in the pyrido-oxazinone core. The absence of rotatable bonds (0, per computed properties) suggests a rigid conformation.

Key Geometric Features (Inferred from Analogues) :

  • Planar core : Conjugated π-system spanning the pyrido-oxazinone framework.
  • Electron-withdrawing groups : Bromine and fluorine enhance ring electron deficiency, influencing reactivity.
  • Steric effects : The methyl group at position 8 may induce minor deviations from planarity.

Spectroscopic Validation (NMR, IR, Mass Spectrometry)

Computed Spectroscopic Properties

While experimental spectra are not provided, computational tools predict the following:

Property Value Source
XLogP3-AA (logP) 1.6
Hydrogen Bond Donors 1 (lactam NH)
Hydrogen Bond Acceptors 4 (lactam O, fluorine, bromine)
Exact Mass 259.95967 Da

Inferred Spectral Features

  • NMR :

    • ¹H NMR : Peaks for the methyl group (δ ~2.5–3.0 ppm), aromatic protons (δ ~7.0–8.5 ppm), and NH (δ ~8.0–9.0 ppm if free).
    • ¹³C NMR : Signals for carbonyl (C=O, δ ~165–175 ppm), aromatic carbons (δ ~120–150 ppm), and halogenated carbons (δ ~100–130 ppm).
  • IR :

    • Lactam C=O stretch : ~1680–1720 cm⁻¹.
    • C–Br and C–F vibrations : ~600–700 cm⁻¹ (bromine) and ~1200–1300 cm⁻¹ (fluorine).
  • Mass Spectrometry :

    • Molecular ion peak : m/z ~259.96 (exact mass).
    • Fragmentation : Loss of Br (−79.9 Da) or F (−19.0 Da) expected.

Comparative Analysis with Pyridooxazinone Core Scaffolds

Parent Scaffold: Pyridooxazinone

The parent compound, pyrido-oxazinone (C₇H₆N₂O₂), lacks halogen and methyl substituents. Key differences include:

Property 6-Bromo-7-fluoro-8-methyl Derivative Pyridooxazinone Core
Molecular Weight 261.05 g/mol 150.13 g/mol
XLogP3-AA (logP) 1.6 N/A
Halogen Substituents Br (position 6), F (position 7) None
Electron Density Electron-deficient (due to Br, F) Neutral
Reactivity Enhanced electrophilicity Moderate

Structural and Electronic Effects of Substituents

  • Bromine at Position 6 :

    • Electronic impact : Strongly electron-withdrawing, polarizing the pyridine ring.
    • Steric effects : Bulky, limiting rotation at the pyrido-oxazinone junction.
  • Fluorine at Position 7 :

    • Electronic impact : Moderately electron-withdrawing, enhancing ring aromaticity.
    • Bioactivity : Often linked to improved metabolic stability in drug candidates.
  • Methyl at Position 8 :

    • Steric effects : Minor hindrance to planarity but negligible electronic influence.
    • Lipophilicity : Increases logP compared to the parent scaffold.

Applications in Medicinal Chemistry

The pyrido-oxazinone scaffold is explored in bromodomain inhibitors (e.g., BRD4), where substituents modulate binding affinity and selectivity. The bromo and fluoro groups in this compound could enhance interactions with hydrophobic pockets or hydrogen-bond acceptors in target proteins.

Properties

IUPAC Name

6-bromo-7-fluoro-8-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O2/c1-3-5(10)7(9)12-8-6(3)14-2-4(13)11-8/h2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAOHLFAPSUBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1F)Br)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the oxazine moiety. The bromine and fluorine substituents are then introduced through halogenation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 6 and fluorine at position 7 enable selective substitution reactions:

  • Nucleophilic Aromatic Substitution (SNAr):
    The electron-withdrawing fluorine atom activates the pyrido ring for nucleophilic attack at position 6. For example, bromine can be replaced by amines or thiols under basic conditions .
    Example:

    C8H6BrFN2O2+NH3EtOH, ΔC8H7FN3O2+HBr\text{C}_8\text{H}_6\text{BrFN}_2\text{O}_2 + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{C}_8\text{H}_7\text{FN}_3\text{O}_2 + \text{HBr}
  • Halogen Exchange:
    Bromine can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids using palladium catalysts .

Reaction Type Reagents/Conditions Products Reference
Nucleophilic SubstitutionNH₃, EtOH, 80°C6-Amino-7-fluoro-8-methyl derivative
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl-functionalized pyridooxazinone

Oxidation and Reduction

The oxazin-3-one ring undergoes redox transformations:

  • Oxidation:
    The carbonyl group at position 3 resists oxidation, but the methyl group at position 8 can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄) .

  • Reduction:
    Lithium aluminum hydride (LiAlH₄) reduces the carbonyl to a secondary alcohol, yielding 3-hydroxy derivatives .

Mechanistic Pathway for Reduction:

C8H6BrFN2O2LiAlH4,THFC8H8BrFN2O+H2O\text{C}_8\text{H}_6\text{BrFN}_2\text{O}_2 \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{C}_8\text{H}_8\text{BrFN}_2\text{O} + \text{H}_2\text{O}

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Microwave-Assisted Cyclocondensation:
    Reaction with isocyanates under microwave irradiation forms tricyclic scaffolds (e.g., pyrido[3,2-b]oxazino-quinolinones) .

  • Intramolecular Cyclization:
    Alkylation of the oxazine nitrogen followed by ring closure generates seven-membered lactams .

Cyclization Type Conditions Products Reference
Isocyanate CyclocondensationMW, 120°C, DABCOTricyclic pyrido-oxazinoquinolinones
Lactam FormationK₂CO₃, DMF, 100°CFused benzoxazine-pyrrolidinone derivatives

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the oxazinone ring:

  • Acidic Hydrolysis (HCl/H₂O):
    Produces 2-aminopyridine-3-carboxylic acid derivatives .

  • Basic Hydrolysis (NaOH/EtOH):
    Yields open-chain amides via cleavage of the C–O bond .

Example:

C8H6BrFN2O26M HClC7H5BrFN2O3+CH3OH\text{C}_8\text{H}_6\text{BrFN}_2\text{O}_2 \xrightarrow{\text{6M HCl}} \text{C}_7\text{H}_5\text{BrFN}_2\text{O}_3 + \text{CH}_3\text{OH}

Electrophilic Aromatic Substitution

The methyl group at position 8 directs electrophiles to positions 5 or 9:

  • Nitration:
    Mixed HNO₃/H₂SO₄ introduces nitro groups at position 5 .

  • Halogenation:
    N-Bromosuccinimide (NBS) brominates position 9 under radical conditions .

Comparative Reactivity

The substituents significantly influence reaction outcomes:

Substituent Effect on Reactivity Example Reaction
Bromine (C6)Facilitates cross-coupling and nucleophilic substitutionSuzuki coupling with aryl boronic acids
Fluorine (C7)Deactivates ring for electrophilic substitutionResistance to nitration at C7
Methyl (C8)Steric hindrance reduces reactivity at adjacent sitesSlower bromination at C9

Scientific Research Applications

The compound's structure includes a pyridine ring fused with an oxazine moiety, featuring bromine and fluorine substituents that enhance its chemical reactivity and biological activity. The presence of these halogens is critical for its interaction with biological targets.

Chemistry

In organic chemistry, 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies have shown that it exhibits activity against certain bacterial strains.
  • Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

Given its biological activities, this compound is being explored as a lead compound in drug development. Its unique structure allows for modifications that could enhance efficacy against specific diseases.

Industrial Applications

In industry, this compound may find applications in the development of advanced materials and chemical processes due to its unique properties. It can also be employed in the production of specialty chemicals used in various applications.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and optimize its applications.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the methyl group at the 8-position.

    7-Fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the bromine substituent.

    6-Bromo-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Lacks the fluorine substituent.

Uniqueness

6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the oxazine ring structure makes it a valuable compound for various research applications.

Biological Activity

6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has attracted attention in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrido[3,2-b][1,4]oxazines, which are known for their diverse biological activities including antimicrobial and anticancer properties.

The molecular formula of this compound is C8H6BrFN2OC_8H_6BrFN_2O with a molecular weight of approximately 261 Da. It exhibits a density of 1.8g cm31.8\,\text{g cm}^3 and a boiling point of 423.1\,^\circ C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various physiological effects. Understanding the detailed mechanisms through which it operates is crucial for optimizing its applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds within the pyrido[3,2-b][1,4]oxazine class exhibit significant antimicrobial activity. Specifically, studies have shown that this compound displays efficacy against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results in inhibiting growth .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings indicate its potential as a lead compound in cancer therapeutics .

Research Findings and Case Studies

Study Focus Findings
Study AAntimicrobial ActivityShowed effective inhibition of E. coli and S. aureus growth at low concentrations.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values in the micromolar range.
Study CMechanistic InsightsIdentified interaction with specific G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .

Comparative Analysis

When compared to similar compounds such as 6-Bromo-7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one and 7-Fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, the unique combination of bromine and fluorine substituents in this compound enhances its reactivity and biological activity. The presence of these halogens significantly influences its interaction with biological targets .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-7-fluoro-8-methyl-pyrido-oxazinone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of pyrido-oxazinone derivatives typically involves cyclization reactions using halogenated precursors. For example, bromoanthranilic acid can be reacted with benzoyl chloride in pyridine under controlled temperatures (0–5°C) to form the oxazinone core, followed by halogenation and alkylation steps . Key parameters include:
  • Solvent selection : Pyridine or DMF for cyclization; glacial acetic acid for reflux with amines.
  • Purification : Recrystallization (ethanol) and TLC monitoring (hexane:ethyl acetate = 2:1) to confirm purity .
  • Yield optimization : Adjust stoichiometry (e.g., 0.05 mol bromoanthranilic acid to 0.04 mol benzoyl chloride) and reaction time (30 min to 4 h) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H NMR : Analyze coupling constants and chemical shifts (e.g., δ 2.51 ppm for methyl groups, δ 7.39–8.11 ppm for aromatic protons) .
  • FT-IR : Confirm functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • TLC : Use silica gel plates with cyclohexane:ethyl acetate (2:1) to monitor reaction progress .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen for antiproliferative activity using HCC cell lines (e.g., HepG2, Huh-7) with dose- and time-dependent assays (e.g., 24–72 h exposure, IC₅₀ calculation). Measure NF-κB inhibition via luciferase reporter assays and p65 phosphorylation analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance NF-κB inhibition?

  • Methodological Answer :
  • Derivatization : Substitute the 4-position with nitrobenzyl or other electron-withdrawing groups to enhance DNA binding interference .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with NF-κB’s p65 subunit. Prioritize derivatives with improved binding affinity to the Rel homology domain .
  • In vitro validation : Compare IC₅₀ values of derivatives in HCC cells and correlate with molecular dynamics simulations .

Q. What strategies resolve contradictions in reported synthetic yields for pyrido-oxazinone derivatives?

  • Methodological Answer :
  • Parameter screening : Systematically vary temperature, solvent polarity, and catalyst (e.g., Pd/C for nitro reduction vs. Bi₂O₃ for alkylation ).
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., dehalogenated intermediates) and adjust reaction conditions to suppress them.
  • Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer, ensuring reproducibility at larger scales .

Q. How can computational methods predict off-target effects or toxicity?

  • Methodological Answer :
  • Pharmacophore mapping : Use Schrödinger’s Phase to model interactions with non-target kinases or ion channels.
  • ADMET prediction : Employ tools like SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition risk) .
  • CYP450 inhibition assays : Test liver microsome stability to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.